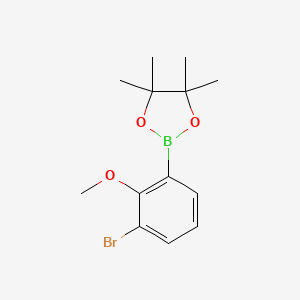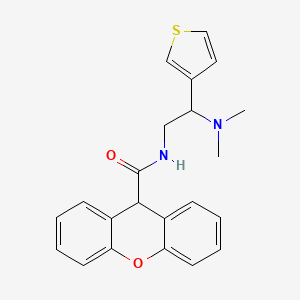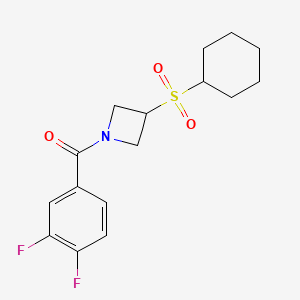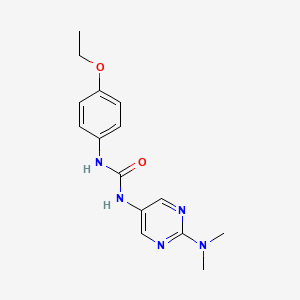
2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, materials science, and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a boron atom bonded to three oxygen atoms and one carbon atom. The carbon atom is part of a phenyl ring, which is substituted with a bromo group at the 3-position and a methoxy group at the 2-position .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of the boronic acid group and the bromo and methoxy substituents on the phenyl ring. For example, boronic acids can undergo condensation reactions with compounds containing hydroxyl groups .Applications De Recherche Scientifique
Organic Synthesis and Materials Science
Enhanced Brightness and Tunable Emission Nanoparticles : Utilizing bromo and methoxy-functionalized polyfluorene building blocks, researchers have developed nanoparticles that exhibit bright fluorescence emission, which can be tuned to longer wavelengths through energy transfer. These nanoparticles, characterized by high quantum yields and stability, are significant for applications in imaging and sensing (Fischer, Baier, & Mecking, 2013) Enhanced brightness emission-tuned nanoparticles.
Synthesis of Boron-Containing Stilbene Derivatives : A novel synthesis method has been developed for creating a series of boron-containing stilbene derivatives, which are potential intermediates for new materials in LCD technology and have implications for therapeutic interventions in neurodegenerative diseases (Das, Mahalingam, Das, & Hosmane, 2015) Synthesis of Pinacolylboronate-Substituted Stilbenes.
Semiconductor Hybrid Particles
- Functionalized Polyfluorene Ligands for Hybrid Particles : The controlled polymerization of 2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with specific catalysts yields functionalized polyfluorenes. These polyfluorenes serve as stabilizing ligands for the synthesis of cadmium selenide quantum dots, creating hybrid particles. This method showcases a direct approach to combining organic and inorganic semiconductors for potentially enhanced optical properties (De Roo, Haase, Keller, Hinz, Schmid, Seletskiy, Cölfen, Leitenstorfer, & Mecking, 2014) A Direct Approach to Organic/Inorganic Semiconductor Hybrid Particles.
Orientations Futures
The future directions for this compound could involve exploring its potential applications in organic synthesis, materials science, and medicinal chemistry. For example, it could be used as a building block in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOBCQKPGKINJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)


![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)
![3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)
![Imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2665810.png)
![N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2665811.png)




